Cas no 2361643-60-7 (N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride)

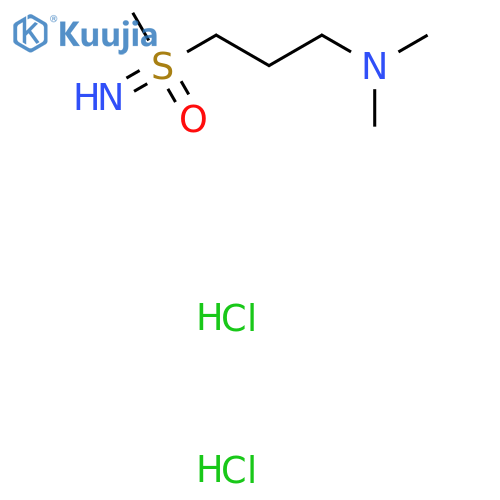

2361643-60-7 structure

商品名:N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride

CAS番号:2361643-60-7

MF:C6H18Cl2N2OS

メガワット:237.190918445587

CID:4786931

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride

-

- インチ: 1S/C6H16N2OS.2ClH/c1-8(2)5-4-6-10(3,7)9;;/h7H,4-6H2,1-3H3;2*1H

- InChIKey: HFJNVIMDBQISFK-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.S(C)(CCCN(C)C)(=N)=O

計算された属性

- せいみつぶんしりょう: 236.0516898 g/mol

- どういたいしつりょう: 236.0516898 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 182

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5

- ぶんしりょう: 237.19

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7433717-5000mg |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361643-60-7 | 95.0% | 5g |

$2360.0 | 2022-02-28 | |

| Enamine | EN300-7433717-1000mg |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361643-60-7 | 95.0% | 1g |

$813.0 | 2022-02-28 | |

| 1PlusChem | 1P028LC7-2.5g |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 2.5g |

$2519.00 | 2024-05-23 | |

| Aaron | AR028LKJ-1g |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 1g |

$1420.00 | 2025-02-16 | |

| Aaron | AR028LKJ-10g |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 10g |

$6020.00 | 2023-12-15 | |

| 1PlusChem | 1P028LC7-250mg |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 250mg |

$684.00 | 2024-05-23 | |

| 1PlusChem | 1P028LC7-500mg |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 500mg |

$1040.00 | 2024-05-23 | |

| Enamine | EN300-7433717-2.5g |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361643-60-7 | 95.0% | 2.5g |

$1988.0 | 2025-03-11 | |

| Enamine | EN300-7433717-0.5g |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361643-60-7 | 95.0% | 0.5g |

$791.0 | 2025-03-11 | |

| 1PlusChem | 1P028LC7-100mg |

[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361643-60-7 | 95% | 100mg |

$497.00 | 2024-05-23 |

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

2361643-60-7 (N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬